Mass Spectrometric Differentiation: +6 Da Mass Shift Enables Baseline Resolution from Unlabeled Gabapentin Lactam
Gabapentin Lactam-d6 provides a +6 Da mass shift relative to unlabeled Gabapentin Lactam (MW 153.22 → 159.26), enabling complete mass spectrometric differentiation without isotopic overlap or cross-talk between the internal standard and analyte channels . This contrasts with alternative deuterated standards containing fewer deuterium labels (e.g., d4-labeled analogs), which may exhibit insufficient mass separation and potential isotopic interference . The six deuterium atoms are positioned on the cyclohexane ring, ensuring label retention even under conditions that may cleave the lactam ring during sample processing .
| Evidence Dimension | Mass difference between analyte and internal standard |
|---|---|
| Target Compound Data | +6 Da (MW 159.26 vs. 153.22 for unlabeled lactam); ≥99% atom D isotopic purity |
| Comparator Or Baseline | Unlabeled Gabapentin Lactam: 0 Da difference (indistinguishable by MS); d4-labeled alternative: +4 Da (potential isotopic overlap) |
| Quantified Difference | 6 Da mass shift (3.9% relative mass increase); d4-labeled alternatives provide only 4 Da shift |
| Conditions | Mass spectrometry analysis; applicable to LC-MS/MS, GC-MS, and high-resolution MS platforms |
Why This Matters
The +6 Da mass shift eliminates isotopic cross-talk, enabling unambiguous quantification of Gabapentin Lactam at pharmacopeial impurity thresholds (typically ≤0.5% w/w in finished gabapentin formulations) without interference from the internal standard signal.
